trans 4,4'-Azobis(benzo-15-crown-5)
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Overview
Description
Trans 4,4’-Azobis(benzo-15-crown-5): is a compound that belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is particularly notable for its azo group, which is a functional group characterized by a nitrogen-nitrogen double bond. The presence of the benzo-15-crown-5 moiety makes it an interesting subject for research due to its ability to form complexes with various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans 4,4’-Azobis(benzo-15-crown-5) typically involves the reaction of benzo-15-crown-5 with an azo compound. One common method is the diazotization of aniline derivatives followed by coupling with benzo-15-crown-5. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Trans 4,4’-Azobis(benzo-15-crown-5) undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Trans 4,4’-Azobis(benzo-15-crown-5) is used in the study of host-guest chemistry due to its ability to form stable complexes with metal ions. It is also used in the development of sensors and molecular switches .
Biology and Medicine: In biological research, this compound is explored for its potential in drug delivery systems and as a molecular probe for studying ion transport mechanisms .
Industry: In industrial applications, trans 4,4’-Azobis(benzo-15-crown-5) is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of trans 4,4’-Azobis(benzo-15-crown-5) involves its ability to form complexes with metal ions. The crown ether moiety provides a cavity that can encapsulate metal ions, facilitating their transport and stabilization. This property is utilized in various applications, including catalysis and ion-selective sensors .
Comparison with Similar Compounds
Benzo-15-crown-5: Lacks the azo group but shares the crown ether structure.
Aza-15-crown-5: Contains nitrogen atoms in the ring, offering different complexation properties.
4,4’-Azobis(benzo-18-crown-6): Similar structure but with a larger crown ether ring.
Uniqueness: Trans 4,4’-Azobis(benzo-15-crown-5) is unique due to the combination of the azo group and the benzo-15-crown-5 moiety. This dual functionality allows it to participate in a wider range of chemical reactions and form more stable complexes with metal ions compared to its analogs .
Properties
CAS No. |
73491-37-9 |
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Molecular Formula |
C28H38N2O10 |
Molecular Weight |
562.6 |
Purity |
94 |
Origin of Product |
United States |
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